(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Description
(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a pyridine derivative with the molecular formula C₇H₈Cl₂F₃N₂. Its structure features a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring and a methanamine (-CH₂NH₂) group at the 2-position, stabilized as a dihydrochloride salt. This compound is synthesized via the reduction of 5-(trifluoromethyl)pyridine-2-carbaldehyde using agents like sodium borohydride, followed by treatment with hydrochloric acid to form the salt .
The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery. Its hydrochloride salt form improves aqueous solubility, facilitating bioavailability in pharmacological studies. The compound is investigated for interactions with enzymes and receptors, particularly in the central nervous system and oncology .
Properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-1-2-6(3-11)12-4-5;;/h1-2,4H,3,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHQPNQQUWPZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717771 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350637-24-9 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Nickel-Catalyzed Hydrogenation
The most efficient method for synthesizing (5-(Trifluoromethyl)pyridin-2-yl)methanamine derivatives involves hydrogenating 3-chloro-2-cyano-5-trifluoromethylpyridine using a nickel catalyst. In a representative procedure, 3-chloro-2-cyano-5-trifluoromethylpyridine (120 g, 0.571 mol) is reacted with hydrogen (18 bar) in acetic acid at 40–45°C for 4 hours. Nickel-Ra catalyst facilitates selective reduction of the nitrile group to a primary amine, yielding 97% of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate with minimal dechlorination (0.05% byproduct). The acetate salt is subsequently treated with hydrochloric acid to yield the dihydrochloride form.
Key Parameters
| Parameter | Value |
|---|---|
| Catalyst | Nickel-Ra |
| Pressure | 18 bar H₂ |
| Temperature | 40–45°C |
| Solvent | Acetic acid |
| Yield | 97% |
This method is favored industrially due to its high throughput and minimal byproducts.
Palladium-Catalyzed Dechlorination
For intermediates containing chloro substituents, palladium on carbon (Pd/C) enables selective dehalogenation. A methanolic solution of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (0.5 g) is hydrogenated with Pd/C (10%) and sodium bicarbonate at ambient pressure. After 3 hours, filtration and solvent evaporation yield the free base, which is converted to the dihydrochloride via HCl treatment. This method achieves quantitative dechlorination but requires careful pH control to prevent over-reduction.
Reductive Amination of Pyridinecarbaldehyde
Reductive amination of 5-(trifluoromethyl)pyridine-2-carbaldehyde using ammonia or methylamine offers an alternative route. While specific protocols for the dihydrochloride are scarce, analogous reactions employ sodium borohydride or lithium aluminum hydride in tetrahydrofuran (THF). For instance, reacting the carbaldehyde with ammonium acetate and sodium cyanoborohydride at pH 6–7 yields the primary amine, which is isolated as the dihydrochloride after acidification.
Nucleophilic Substitution of Chlorinated Intermediates
Chlorinated precursors undergo nucleophilic substitution with ammonia or amines. In a two-step process, 2-chloro-5-(trifluoromethyl)pyridine is treated with potassium phthalimide to form a protected amine, followed by hydrazinolysis to release the free base. Acidification with hydrochloric acid produces the dihydrochloride. This method, while less common, avoids high-pressure hydrogenation but requires harsh conditions (e.g., 100°C in DMF).
Carbamate and Urea Formation Strategies
Carbamate derivatives serve as intermediates for further functionalization. Reacting (5-(Trifluoromethyl)pyridin-2-yl)methanamine with triphosgene (0.37 mol eq) and diisopropylethylamine (DIEA) in dichloromethane generates isocyanate intermediates, which couple with aromatic amines to form ureas. For example, coupling with 2-amino-4-furan-2-yl-6-methanesulfinyl-pyrimidine-5-carbonitrile in 1,2-dimethoxyethane yields a urea derivative (37% yield). Although this route has lower efficiency, it expands access to structurally diverse analogs.
Comparative Analysis of Synthetic Routes
| Method | Yield | Catalyst | Conditions | Scalability |
|---|---|---|---|---|
| Ni-Catalyzed Hydrogenation | 97% | Nickel-Ra | 40–45°C, 18 bar H₂ | Industrial |
| Pd-Catalyzed Dechlorination | >90% | Pd/C | Ambient H₂, MeOH | Lab-scale |
| Reductive Amination | 60–75% | NaBH₃CN | THF, pH 6–7 | Moderate |
| Carbamate Formation | 16–37% | Triphosgene | CH₂Cl₂, DIEA | Low |
Nickel-catalyzed hydrogenation outperforms other methods in yield and scalability, making it the cornerstone of industrial production. Palladium-based dechlorination is preferable for chlorine-free intermediates but requires costly catalysts.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency. Nickel catalysts are regenerated via filtration, while acetic acid is recycled to minimize waste. Critical quality control steps include HPLC analysis to verify purity (>99%) and chloride content titration to confirm dihydrochloride stoichiometry .
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride with structurally analogous compounds:
| Compound Name | Structural Features | Key Properties | Biological Activity | References |
|---|---|---|---|---|
| This compound | -CF₃ at 5-position; -CH₂NH₂ at 2-position; dihydrochloride | High lipophilicity; enhanced metabolic stability | Enzyme inhibition; receptor modulation | |
| (4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride | -CF₃ at 4-position; -CH₂NH₂ at 3-position | Altered electronic effects on pyridine ring | Different receptor selectivity | |
| (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | -CF₃ at 6-position; -CH₂NH₂ at 2-position | Positional isomerism reduces metabolic stability | Lower kinase inhibition potency | |
| (5-Methylpyridin-2-yl)methanamine | -CH₃ at 5-position; -CH₂NH₂ at 2-position | Electron-donating methyl group; lower stability | Altered pharmacokinetics (e.g., faster clearance) | |
| (R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride | -OCH₃ at 5-position; -CH(NH₂)CH₃ at 2-position | Increased polarity due to methoxy group | Selective serotonin receptor binding | |
| [5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride | -CF₂H at 5-position; pyrimidine core | Reduced lipophilicity vs. -CF₃; higher solubility | Antiviral and antibacterial activity |
Key Findings from Comparative Studies
Substituent Position Matters :
- The 5-position of the pyridine ring is critical for trifluoromethyl-substituted compounds. For example, shifting the -CF₃ group to the 4- or 6-position (as in and ) reduces binding affinity to targets like kinases or GPCRs due to steric and electronic mismatches.
Electron-Withdrawing vs. Electron-Donating Groups :
- The -CF₃ group’s strong electron-withdrawing nature increases electrophilicity of the pyridine ring, enhancing interactions with nucleophilic residues in enzymes. In contrast, methyl (-CH₃) or methoxy (-OCH₃) groups () donate electrons, weakening such interactions but improving solubility.
Salt Forms Influence Bioavailability: The dihydrochloride salt of the target compound offers superior aqueous solubility compared to mono-hydrochloride analogs (e.g., ), which is advantageous for in vivo applications.
Heterocycle Core Modifications :
- Replacing pyridine with pyrimidine (as in ) alters hydrogen-bonding patterns and ring planarity, leading to distinct biological profiles (e.g., antiviral vs. kinase inhibition).
Biological Activity
(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a fluorinated compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of a trifluoromethyl group, enhance its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₇H₈Cl₂F₄N₂. The trifluoromethyl group is known to increase lipophilicity, which can enhance the compound's ability to penetrate biological membranes and improve bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈Cl₂F₄N₂ |
| Molecular Weight | 228.05 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
Biological Activity
The biological activity of this compound has been evaluated in various studies, indicating its potential as a therapeutic agent.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties, suggesting that this compound may also possess such activity. For instance, studies on related pyridine derivatives have reported effective inhibition against a range of bacterial strains due to their ability to disrupt microbial cell function.
Enzyme Inhibition
The mechanism of action for this compound involves binding to specific enzymes or receptors. The presence of the trifluoromethyl group enhances binding affinity, potentially leading to the inhibition of enzyme activity. For example, it may act on kinases or other critical enzymes involved in cellular signaling pathways, which could have implications in cancer therapy and other diseases .
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that derivatives of pyridine compounds showed varying degrees of inhibition against human sirtuin 2 (SIRT2), a target for cancer treatment. Compounds with similar structural motifs exhibited IC50 values indicating significant inhibitory potential .
- Metabolic Stability : Research indicated that the incorporation of fluorinated groups improved metabolic stability while maintaining biological activity. This balance is crucial for developing effective therapeutic agents .
- Antiparasitic Activity : Another study highlighted how modifications in the pyridine structure could lead to enhanced antiparasitic activity, showing that derivatives with trifluoromethyl substitutions had improved efficacy against malaria parasites.
The interaction of this compound with molecular targets involves several pathways:
- Enzyme Binding : The compound can bind to active sites on enzymes, inhibiting their function and altering downstream signaling pathways.
- Receptor Modulation : It may also interact with receptors, modifying their activity and influencing physiological responses.
Q & A
Q. What are the optimal reaction conditions for synthesizing (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride to maximize yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of precursors like 5-(trifluoromethyl)pyridine-2-carbaldehyde. Critical parameters include:
- Solvent selection : Polar solvents (ethanol, methanol) enhance solubility and reaction efficiency .
- Temperature : Reflux conditions (60–80°C) are often employed to accelerate reaction kinetics without decomposing intermediates .
- Catalysts : Palladium or nickel catalysts may improve selectivity in hydrogenation steps .
- Purification : Recrystallization in ethanol or acetone removes unreacted starting materials and byproducts .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?
- Methodological Answer : The dihydrochloride form enhances water solubility due to ionic interactions, which is critical for biological assays. Stability testing via:
- pH titration : Monitor precipitation or degradation at physiological pH (7.4) using UV-Vis spectroscopy .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled humidity .
Storage at −20°C in desiccated conditions is recommended to prevent hygroscopic degradation .
Q. What analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify the pyridine ring substitution pattern and amine protonation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 209.05 (free base) and chloride adducts .
- HPLC : Reverse-phase chromatography with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>95%) .
Q. What in vitro biological screening protocols are appropriate for initial activity assessment?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinase or protease targets using fluorogenic substrates .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations .
- Solubility pre-screening : Use phosphate-buffered saline (PBS) to avoid false negatives due to precipitation .
Advanced Research Questions
Q. How can regioselective functionalization of the pyridine ring be achieved to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to introduce substituents at the 3-position of the pyridine ring .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the 5-position .
- Computational modeling : DFT calculations predict electronic effects of substituents on amine basicity and target binding .
Q. What mechanistic insights explain contradictory bioactivity data across different cell lines?
- Methodological Answer :
- Metabolomic profiling : LC-MS/MS identifies cell-specific metabolite interactions (e.g., glutathione conjugation) .
- Membrane permeability assays : Compare intracellular concentrations using fluorescent probes (e.g., calcein-AM) .
- Target engagement studies : Thermal shift assays (TSA) quantify binding affinity to putative targets .
Q. How do variations in crystallographic packing (e.g., polymorphs) affect the compound’s physicochemical properties?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolve crystal structures to identify hydrogen-bonding networks influencing solubility .
- Dynamic vapor sorption (DVS) : Measure hygroscopicity differences between polymorphs .
- Dissolution testing : Use USP Apparatus II to correlate polymorph form with dissolution rate .
Q. What strategies mitigate degradation during long-term stability studies under accelerated conditions?
- Methodological Answer :
- Forced degradation : Expose to UV light (ICH Q1B guidelines) and acidic/basic hydrolytic conditions to identify degradation pathways .
- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to protect the amine group .
- Packaging : Use amber glass vials with nitrogen headspace to minimize oxidative degradation .
Q. How can enantiopure synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric hydrogenation .
- Enzymatic resolution : Lipase-catalyzed acetylation separates enantiomers .
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) for analytical and preparative purification .
Q. What in silico tools predict metabolic liabilities (e.g., CYP450 interactions) for preclinical development?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETlab to estimate hepatic clearance and CYP inhibition .
- Molecular docking : AutoDock Vina models interactions with CYP3A4/2D6 isoforms .
- MetaSite : Simulates phase I metabolism (e.g., N-dealkylation) to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
